One-Pot Borylation/Suzuki Coupling
In a study applying a tandem palladium-catalyzed borylation/Suzuki coupling (BSC) reaction, methylated 6-bromobenzo[b]thiophenes—including 6-bromo-2-methylbenzo[b]thiophene—were boronated with pinacolborane followed by in situ Suzuki coupling with substituted 2-bromonitrobenzenes, yielding the corresponding 2-methyl-2'-nitro biaryl products in isolated yields of 50–80% [1]. This one-pot methodology represents an improvement over earlier stepwise approaches that gave only moderate yields for unsubstituted bromobenzo[b]thiophenes [1].
| Evidence Dimension | Isolated Yield of 2-Methyl-2'-nitro Biaryl Product via BSC |
|---|---|
| Target Compound Data | 50–80% (for methylated 6-bromobenzo[b]thiophenes) |
| Comparator Or Baseline | Moderate yields (exact % not reported) for unsubstituted bromobenzo[b]thiophenes using stepwise lithium-halogen exchange/transmetalation |
| Quantified Difference | Improved from 'moderate' to 'good to high yields' (50–80%) |
| Conditions | Pinacolborane, Pd(OAc)2, 2-(dicyclohexylphosphino)biphenyl, Et3N, dioxane, 80°C, 1 h; then 2-bromonitrobenzene, Ba(OH)2·8H2O, 100°C, 1 h |
Why This Matters
This evidence demonstrates that the methylated 6-bromo substitution pattern enables efficient one-pot conversion to biaryl intermediates, a critical step in constructing thienocarbazole-based bioactive molecules and fluorescent probes.
- [1] Ferreira, I. C. F. R.; Queiroz, M.-J. R. P.; Kirsch, G. Tandem palladium-catalyzed borylation and Suzuki coupling (BSC) to thienocarbazole precursors. Tetrahedron Letters 2003, 44 (23), 4327-4329. View Source
